2,5-Dioctylfuran
Description
Properties
CAS No. |
128912-40-3 |
|---|---|
Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,5-dioctylfuran |
InChI |
InChI=1S/C20H36O/c1-3-5-7-9-11-13-15-19-17-18-20(21-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
RQMAMZPIQKZKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(O1)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dioctylfuran can be synthesized through several methods. One common approach involves the reaction of furan with octyl halides in the presence of a base, such as sodium hydride, to form the desired product. Another method involves the use of Grignard reagents, where furan is reacted with octyl magnesium bromide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Hydrogenation of Furan Derivatives
The hydrogenation of furan derivatives like 2,5-Dimethylfuran typically involves the conversion of the furan ring into a saturated compound. For 2,5-Dimethylfuran , this process can yield 2,5-Dimethyltetrahydrofuran . Catalysts such as nickel and cobalt are commonly used for such reactions .
Oxidation Reactions
Oxidation reactions of furan derivatives can produce a variety of products, including aldehydes and acids. For instance, the ozonolysis of 2,5-Dimethylfuran yields products like formaldehyde, methyl glyoxal, and acetic acid .
Potential Reactions for 2,5-Dioctylfuran
Given the lack of specific data on This compound , it is reasonable to hypothesize that it might undergo similar reactions to other furan derivatives. These could include:
-
Hydrogenation : Conversion of the furan ring to a saturated compound.
-
Oxidation : Production of aldehydes or acids through ozonolysis or other oxidative processes.
-
Substitution Reactions : Potential for alkyl group modifications.
Future Research Directions
To explore the chemical reactions of This compound , researchers could focus on:
-
Catalytic Hydrogenation : Investigating the use of different catalysts to saturate the furan ring.
-
Oxidative Processes : Studying the products and conditions for ozonolysis or other oxidation reactions.
-
Substitution Chemistry : Examining the potential for modifying the alkyl groups attached to the furan ring.
Scientific Research Applications
2,5-Dioctylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies have investigated its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,5-Dioctylfuran involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its oxidation can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Data Tables: Comparative Properties
Table 1. Molecular and Physical Properties
Table 2. Thermodynamic Behavior in Binary Mixtures (Excess Molar Volume, Vᴱ)
Molecular Interactions and Structural Insights
- Positive Vᴱ: Observed in alcohol mixtures (e.g., 1-butanol + 2,5-DMF), indicating disruption of alcohol self-association and steric effects .
- Negative Vᴱ : In ketone mixtures (e.g., MIBK + 2,5-DMF), suggests strong intermolecular forces surpassing ideal behavior .
- Steric Effects: Bulky octyl or phenyl substituents (noted in other derivatives) reduce packing efficiency, increasing Vᴱ .
Q & A
Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?
- Potential causes include solvent effects, conformational flexibility, or inaccuracies in computational models. Re-run simulations with explicit solvent models (e.g., PCM) and compare with experimental data in identical solvents. For dynamic systems (e.g., rotamers), use variable-temperature NMR to assess conformational equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
